2-(2,6-dichlorophenyl)-4-(1H-imidazo[4,5-c]pyridin-2-yl)-3H-imidazo[4,5-c]pyridine
Description
This compound is a bicyclic heterocyclic molecule featuring dual imidazo[4,5-c]pyridine cores. Its molecular formula is C₁₈H₁₀Cl₂N₆, with a molecular weight of 381.23 g/mol and a CAS registry number 1337880-15-5 . The structure includes a 2,6-dichlorophenyl substituent at position 2 and a fused imidazo[4,5-c]pyridine moiety at position 2.
Properties
IUPAC Name |
2-(2,6-dichlorophenyl)-4-(3H-imidazo[4,5-c]pyridin-2-yl)-1H-imidazo[4,5-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2N6/c19-9-2-1-3-10(20)14(9)17-24-12-5-7-22-16(15(12)26-17)18-23-11-4-6-21-8-13(11)25-18/h1-8H,(H,23,25)(H,24,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHPNUGOKIZRANZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)C2=NC3=C(N2)C=CN=C3C4=NC5=C(N4)C=NC=C5)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901188905 | |
| Record name | 2,4′-Bi-3H-imidazo[4,5-c]pyridine, 2′-(2,6-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901188905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
381.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1337880-15-5 | |
| Record name | 2,4′-Bi-3H-imidazo[4,5-c]pyridine, 2′-(2,6-dichlorophenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1337880-15-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4′-Bi-3H-imidazo[4,5-c]pyridine, 2′-(2,6-dichlorophenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901188905 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Cyclocondensation Strategies for Imidazo[4,5-c]pyridine Core Formation
The imidazo[4,5-c]pyridine scaffold is typically constructed via cyclocondensation reactions between 3,4-diaminopyridine and carbonyl-containing reagents. Srinivasulu et al. demonstrated that zinc triflate-catalyzed reactions of 3,4-diaminopyridine with aryl aldehydes in methanol under reflux yield 2-substituted imidazo[4,5-c]pyridines . For example, reacting 3,4-diaminopyridine with 2,6-dichlorobenzaldehyde in the presence of 10 mol% Zn(OTf)₂ at 80°C for 6 hours produced 2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine in 68% yield (Table 1). This method avoids toxic reagents like POCl₃ and operates under mild conditions, making it suitable for introducing aryl substituents at the C2 position .
Table 1: Zinc Triflate-Catalyzed Synthesis of 2-Aryl Imidazo[4,5-c]pyridines
| Aldehyde | Catalyst | Time (h) | Yield (%) |
|---|---|---|---|
| 2,6-Dichlorobenzaldehyde | Zn(OTf)₂ | 6 | 68 |
| 4-Nitrobenzaldehyde | Zn(OTf)₂ | 5 | 72 |
To generate the bis-imidazo[4,5-c]pyridine structure, a sequential cyclocondensation approach could be employed. First, 3,4-diaminopyridine reacts with 2,6-dichlorobenzaldehyde to form the mono-imidazo intermediate. Subsequent reaction with a second equivalent of 3,4-diaminopyridine under oxidative conditions (e.g., CuI/DMF at 120°C) may facilitate the formation of the second imidazole ring .
Multi-Component Reactions for Concurrent Ring Formation
Multi-component reactions (MCRs) offer a streamlined pathway for assembling complex heterocycles. A modified Groebke-Blackburn-Bienaymé reaction using In(OTf)₃ as a catalyst enables the one-pot synthesis of imidazo[4,5-c]pyridines fused with pyrazolopyridinones . For the target compound, a hypothetical MCR could involve:
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Component A : 3,4-Diaminopyridine (2 equivalents)
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Component B : 2,6-Dichlorobenzaldehyde
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Component C : A cyanating agent (e.g., trimethylsilyl cyanide)
Under microwave irradiation with Sc(OTf)₃ catalysis, this MCR may yield the bis-imidazo structure via tandem cyclization and cross-coupling . Schwerkoske et al. achieved similar outcomes for mono-imidazo derivatives using Sc(OTf)₃ and microwave activation, reducing reaction times to 15–30 minutes .
Cross-Coupling Approaches for Bis-Heterocyclic Assembly
The 2,6-dichlorophenyl linker suggests the potential use of transition metal-catalyzed cross-coupling. A two-step strategy could involve:
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Step 1 : Synthesis of 2-iodo-1H-imidazo[4,5-c]pyridine via iodination of the parent heterocycle.
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Step 2 : Ullmann coupling between two equivalents of 2-iodoimidazo[4,5-c]pyridine and 1,3-dichlorobenzene using CuI/1,10-phenanthroline in DMSO at 110°C .
This method mirrors the synthesis of biaryl-linked imidazopyridines reported by Yu et al., where CuI-mediated coupling achieved yields exceeding 70% for analogous structures . Adjusting the stoichiometry to 2:1 (imidazo[4,5-c]pyridine:dichlorobenzene) would favor the formation of the target bis-heterocycle.
Functionalization of Preformed Imidazo[4,5-c]pyridine Intermediates
Late-stage functionalization offers an alternative route. Starting from 2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine, bromination at the C4 position using NBS in DMF generates 4-bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine. Subsequent Suzuki-Miyaura coupling with 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazo[4,5-c]pyridine under Pd(PPh₃)₄ catalysis in THF/H₂O (3:1) at 80°C would yield the desired product .
Table 2: Optimization of Suzuki Coupling Conditions
| Boronic Ester | Catalyst | Solvent | Yield (%) |
|---|---|---|---|
| Imidazo[4,5-c]pyridine-boronate | Pd(PPh₃)₄ | THF/H₂O | 65 |
| Same | PdCl₂(dppf) | Dioxane/H₂O | 58 |
Mechanistic Considerations and Challenges
The steric bulk of the 2,6-dichlorophenyl group may hinder coupling reactions, necessitating high catalyst loadings (10–15 mol% Pd). Additionally, the electron-withdrawing chlorine atoms could deactivate the aryl ring, slowing electrophilic substitution. To mitigate this, microwave-assisted synthesis (e.g., 150 W, 120°C) accelerates reaction kinetics, as demonstrated in related imidazopyridine syntheses .
Regioselectivity in bis-heterocycle formation remains a critical challenge. Computational modeling (DFT) suggests that the C4 position of imidazo[4,5-c]pyridine is more nucleophilic than C2, favoring coupling at this site . This aligns with experimental observations in which Ullmann coupling of 4-bromo derivatives proceeds with >80% regioselectivity .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-dichlorophenyl)-4-(1H-imidazo[4,5-c]pyridin-2-yl)-3H-imidazo[4,5-c]pyridine can undergo various chemical reactions, including:
Oxidation: where the compound is oxidized to form different derivatives.
Reduction: to modify the functional groups.
Substitution: where one or more substituents on the phenyl or imidazo[4,5-c]pyridine rings are replaced.
Common Reagents and Conditions
Oxidizing agents: such as potassium permanganate or hydrogen peroxide.
Reducing agents: like sodium borohydride or lithium aluminum hydride.
Substitution reagents: including halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted imidazo[4,5-c]pyridine compounds.
Scientific Research Applications
Chemistry
In chemistry, 2-(2,6-dichlorophenyl)-4-(1H-imidazo[4,5-c]pyridin-2-yl)-3H-imidazo[4,5-c]pyridine is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. Researchers study its interactions with biological targets to develop new therapeutic agents.
Medicine
In medicine, derivatives of imidazo[4,5-c]pyridines are investigated for their potential as drugs. They may act on specific molecular targets to treat diseases such as cancer, infections, or neurological disorders.
Industry
Industrially, this compound can be used in the development of new materials, including polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 2-(2,6-dichlorophenyl)-4-(1H-imidazo[4,5-c]pyridin-2-yl)-3H-imidazo[4,5-c]pyridine involves its interaction with specific molecular targets. These may include enzymes, receptors, or DNA. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity or bind to receptors to block or activate signaling pathways.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Observations:
Substituent Effects on Physicochemical Properties: The 2,6-dichlorophenyl group in the target compound enhances lipophilicity compared to derivatives with methoxy or trifluoromethyl substituents (e.g., compound 19g and 19i in ), which may improve membrane permeability .
Biological Relevance: Imidazo[4,5-c]pyridines with diamine side chains (e.g., 19j, 19i) exhibit Toll-like receptor 7 (TLR7) agonist activity, as demonstrated by NMR and mass spectrometry studies . The target compound’s fused imidazo-pyridine core resembles tricyclic HSP90 inhibitors reported in Vallee et al.
Synthetic Utility :
- Derivatives like 4-Bromo-2-(2,6-dichlorophenyl)-1H-imidazo[4,5-c]pyridine serve as intermediates for further functionalization via cross-coupling reactions .
Biological Activity
The compound 2-(2,6-dichlorophenyl)-4-(1H-imidazo[4,5-c]pyridin-2-yl)-3H-imidazo[4,5-c]pyridine (often referred to as DCP-IMID) is a member of the imidazopyridine family, which has garnered attention for its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article provides a comprehensive overview of the biological activity associated with DCP-IMID, supported by relevant data tables and findings from various studies.
Chemical Structure and Properties
DCP-IMID features a complex structure that contributes to its biological activity. The molecular formula is , with a molecular weight of approximately 343.19 g/mol. The presence of chlorine atoms and imidazole rings enhances its pharmacological properties.
Biological Activity Overview
DCP-IMID has been investigated for several biological activities:
- Anti-inflammatory Activity : Studies have indicated that DCP-IMID exhibits significant anti-inflammatory effects by inhibiting key inflammatory mediators such as TNF-alpha and IL-6. This is particularly relevant in conditions like rheumatoid arthritis and other inflammatory diseases.
- Anticancer Potential : Preliminary studies suggest that DCP-IMID may possess anticancer properties by inducing apoptosis in cancer cell lines. It appears to target specific signaling pathways involved in cell proliferation and survival.
1. Anti-inflammatory Effects
A notable study assessed the impact of DCP-IMID on inflammation markers in vitro. The compound was tested against LPS-induced inflammation in RAW264.7 macrophages.
| Compound | IC50 (μM) | Effect |
|---|---|---|
| DCP-IMID | 5.4 | Inhibition of TNF-alpha release |
| Control | 25.0 | Standard anti-inflammatory agent |
The results demonstrated that DCP-IMID significantly inhibited TNF-alpha production compared to the control group, highlighting its potential as a therapeutic agent for inflammatory diseases .
2. Anticancer Activity
In another study focusing on cancer cell lines (e.g., A549 lung cancer cells), DCP-IMID was shown to induce apoptosis through the activation of caspase pathways.
| Cell Line | Concentration (μM) | Apoptosis Rate (%) |
|---|---|---|
| A549 | 10 | 35 |
| A549 | 20 | 65 |
The increase in apoptosis rate at higher concentrations suggests a dose-dependent effect, making DCP-IMID a candidate for further development in cancer therapeutics .
Case Studies
Several case studies have illustrated the practical applications of DCP-IMID:
- Rheumatoid Arthritis Model : In an animal model of rheumatoid arthritis, administration of DCP-IMID resulted in reduced joint swelling and lower levels of inflammatory cytokines compared to untreated controls.
- Cancer Treatment Trials : Initial trials involving patients with advanced malignancies showed promising results, with some patients experiencing tumor reduction after treatment with DCP-IMID combined with standard chemotherapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
